Stereochemical Configuration Fidelity: (3R,4R,5R) Tribenzoate vs. Generic Unspecified Epimer
The patented sofosbuvir synthesis mandates the (3R,4R,5R) configuration at the lactone stage to install the correct quaternary stereocenter at C-2 in the final ribofuranose intermediate [1]. Using an incorrect epimer (e.g., 3S,4R,5R) leads to formation of the wrong enantiomer of the sofosbuvir metabolite, which is inactive against HCV NS5B polymerase. Vendor-supplied material is specified with chiral purity ≥95% enantiomeric excess (ee) via chiral HPLC, whereas generic non-certified batches typically lack enantiomeric specification .
| Evidence Dimension | Stereochemical purity (enantiomeric excess) |
|---|---|
| Target Compound Data | ≥95% ee (chiral HPLC) as specified by certified impurity standard vendors |
| Comparator Or Baseline | Generic in-house synthesized lactone: unspecified ee, typical epimeric ratio unknown without analysis |
| Quantified Difference | At least 5% absolute difference in enantiomeric purity; potential for complete stereochemical mismatch if wrong epimer is procured |
| Conditions | Chiral HPLC analysis; relevant to sofosbuvir synthesis where configuration at C-2 determines final drug stereochemistry |
Why This Matters
Procurement of the correct (3R,4R,5R) isomer with documented ee avoids costly chiral separation steps and ensures regulatory-compliant API stereochemistry.
- [1] US Patent 6,891,036 B2 (2005) – Process for the preparation of ribofuranose derivatives. Filed May 27, 2003. Assignee: Clariant Life Science Molecules (Italia) S.p.A. View Source
